molecular formula C15H20N2O4S B12235100 N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide

Cat. No.: B12235100
M. Wt: 324.4 g/mol
InChI Key: CBAXWQNVOCQAEB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a methanesulfonylphenyl group, and a morpholine-2-carboxamide moiety

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methylsulfonylphenyl)morpholine-2-carboxamide

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)13-6-4-12(5-7-13)17-8-9-21-14(10-17)15(18)16-11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18)

InChI Key

CBAXWQNVOCQAEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the following steps:

    Formation of the cyclopropyl intermediate: This step involves the cyclopropanation of an appropriate precursor using reagents such as diazomethane or cyclopropylcarbene.

    Introduction of the methanesulfonylphenyl group: This step typically involves a sulfonation reaction using methanesulfonyl chloride and a suitable base.

    Formation of the morpholine-2-carboxamide moiety: This step involves the reaction of the intermediate with morpholine and a carboxylating agent such as phosgene or carbon dioxide.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins .

Comparison with Similar Compounds

N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide can be compared with other similar compounds, such as:

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